Chiglitazar

Descripción

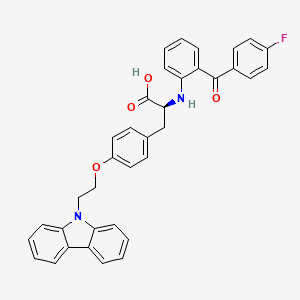

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-3-[4-(2-carbazol-9-ylethoxy)phenyl]-2-[2-(4-fluorobenzoyl)anilino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H29FN2O4/c37-26-17-15-25(16-18-26)35(40)30-9-1-4-10-31(30)38-32(36(41)42)23-24-13-19-27(20-14-24)43-22-21-39-33-11-5-2-7-28(33)29-8-3-6-12-34(29)39/h1-20,32,38H,21-23H2,(H,41,42)/t32-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNLWMPLUWMWDMQ-YTTGMZPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)CC(C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CCOC4=CC=C(C=C4)C[C@@H](C(=O)O)NC5=CC=CC=C5C(=O)C6=CC=C(C=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H29FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00225352 | |

| Record name | Chiglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

743438-45-1 | |

| Record name | Chiglitazar | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0743438451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiglitazar | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00225352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHIGLITAZAR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6EJV1J6Y0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Chiglitazar's Pan-Agonist Activity on PPAR Alpha, Gamma, and Delta: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] As a modulator of all three PPAR subtypes—alpha (α), gamma (γ), and delta (δ)—Chiglitazar offers a multi-faceted approach to the treatment of type 2 diabetes mellitus (T2DM) and associated metabolic disorders.[3][4] This technical guide provides an in-depth overview of Chiglitazar's activation of PPARα, PPARγ, and PPARδ, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental evaluation.

Mechanism of Action

Chiglitazar functions as a ligand for PPARs, which are nuclear receptors that regulate gene expression. Upon activation by a ligand like Chiglitazar, the PPAR receptor forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[5]

The pan-agonist nature of Chiglitazar allows it to simultaneously influence multiple metabolic pathways:

-

PPARα activation is primarily associated with the regulation of fatty acid metabolism, leading to a reduction in triglycerides.

-

PPARγ activation is crucial for improving insulin sensitivity and glucose metabolism.

-

PPARδ activation plays a role in enhancing fatty acid oxidation and improving lipid profiles.

This balanced activation of all three PPAR subtypes is believed to contribute to Chiglitazar's robust glycemic and lipid control with a potentially favorable side-effect profile compared to selective PPAR agonists.

Data Presentation

The following tables summarize the quantitative data on Chiglitazar's in vitro and in vivo activity.

Table 1: In Vitro Transactivation Activity of Chiglitazar on PPAR Subtypes

| PPAR Subtype | EC50 (μM) |

| PPARα | 1.2 |

| PPARγ | 0.08 |

| PPARδ | 1.7 |

(Data sourced from multiple studies)

Note on Binding Affinity: While the transactivation data (EC50 values) are readily available and indicate the functional potency of Chiglitazar, specific binding affinity data (Ki or IC50 values from direct binding assays) for each PPAR subtype are not consistently reported in publicly available literature.

Table 2: Summary of Key Preclinical In Vivo Efficacy Data for Chiglitazar in MSG Obese Rats

| Parameter | Treatment Group | Result |

| Plasma Triglycerides | Chiglitazar (5, 10, 20 mg/kg) | Significant reduction compared to control |

| Total Cholesterol | Chiglitazar (5, 10, 20 mg/kg) | Significant reduction compared to control |

| Non-esterified Fatty Acids (NEFA) | Chiglitazar (5, 10, 20 mg/kg) | Significant reduction compared to control |

| Hepatic Triglycerides | Chiglitazar (5, 10, 20 mg/kg) | Significant reduction compared to control |

| Insulin Sensitivity Index | Chiglitazar (5, 10, 20 mg/kg) | Significant increase compared to control |

(Data from a study in monosodium L-glutamate (MSG) obese rats)

Table 3: Summary of Key Phase III Clinical Trial Efficacy Data for Chiglitazar (24 weeks)

| Parameter | Chiglitazar 32 mg | Chiglitazar 48 mg | Placebo |

| Change in HbA1c (%) | -0.87 (placebo-adjusted) | -1.05 (placebo-adjusted) | - |

| Fasting Plasma Glucose (mmol/L) | Significant reduction vs. placebo | Significant reduction vs. placebo | - |

| 2-hour Postprandial Glucose (mmol/L) | Significant reduction vs. placebo | Significant reduction vs. placebo | - |

| Triglycerides | Significant reduction vs. placebo | Significant reduction vs. placebo | - |

(Data from a randomized, double-blind, placebo-controlled, phase 3 trial)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of Chiglitazar.

PPAR Binding Assay (General Protocol for TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay, a common method for determining the binding affinity of a compound to a nuclear receptor.

a. Materials:

-

GST-tagged PPAR Ligand Binding Domain (LBD) for each subtype (α, γ, δ)

-

Terbium-labeled anti-GST antibody (donor fluorophore)

-

Fluorescently labeled pan-PPAR ligand (e.g., Fluormone™ Pan-PPAR Green) (acceptor fluorophore)

-

Assay buffer (e.g., TR-FRET PPAR Assay Buffer)

-

Test compound (Chiglitazar) and a known reference ligand

-

384-well microplates

-

TR-FRET-compatible plate reader

b. Method:

-

Prepare a dilution series of Chiglitazar and the reference ligand in the assay buffer.

-

Add the fluorescently labeled pan-PPAR ligand to each well of the microplate.

-

Add the diluted Chiglitazar or reference ligand to the appropriate wells. Include wells with no compound as a control.

-

Prepare a mixture of the GST-tagged PPAR-LBD and the terbium-labeled anti-GST antibody in the assay buffer.

-

Add the PPAR-LBD/antibody mixture to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 1-3 hours) to allow the binding reaction to reach equilibrium.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of approximately 340 nm and emission wavelengths of approximately 495 nm (terbium emission) and 520 nm (FRET signal).

-

Calculate the ratio of the emission at 520 nm to that at 495 nm.

-

Plot the emission ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based PPAR Transactivation Assay

This assay measures the ability of a compound to activate the transcriptional activity of a PPAR subtype in a cellular context.

a. Materials:

-

Mammalian cell line (e.g., HEK293T, CV-1)

-

Expression plasmid for the full-length PPAR subtype or a chimera of the GAL4 DNA-binding domain and the PPAR LBD

-

Reporter plasmid containing a luciferase gene downstream of PPREs or a GAL4 upstream activating sequence

-

Transfection reagent

-

Cell culture medium and supplements

-

Test compound (Chiglitazar) and a known reference agonist

-

Luciferase assay reagent

-

Luminometer

b. Method:

-

Seed the cells in 96-well plates and allow them to attach overnight.

-

Co-transfect the cells with the PPAR expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

-

After incubation to allow for plasmid expression (e.g., 24 hours), replace the medium with fresh medium containing a dilution series of Chiglitazar or the reference agonist. Include a vehicle control.

-

Incubate the cells with the compounds for a specified period (e.g., 24 hours).

-

Lyse the cells and add the luciferase assay reagent to each well.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) or to cell viability.

-

Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Studies in Diabetic Mouse Models (e.g., db/db mice)

This protocol outlines a general procedure for evaluating the in vivo efficacy of Chiglitazar in a diabetic animal model.

a. Materials:

-

Diabetic mice (e.g., male db/db mice) and lean littermate controls

-

Chiglitazar and vehicle control (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Blood glucose meter and test strips

-

Equipment for blood collection (e.g., tail vein lancets, micro-hematocrit tubes)

-

Analytical equipment for measuring plasma insulin, triglycerides, and other metabolic parameters

b. Method:

-

Acclimate the animals to the housing conditions for at least one week.

-

Randomize the diabetic mice into treatment groups (e.g., vehicle control, Chiglitazar low dose, Chiglitazar high dose, positive control like rosiglitazone).

-

Administer Chiglitazar or vehicle daily by oral gavage for a specified duration (e.g., 4-8 weeks).

-

Monitor body weight and food intake regularly throughout the study.

-

Measure fasting blood glucose levels at regular intervals (e.g., weekly).

-

At the end of the treatment period, perform an oral glucose tolerance test (OGTT) or an insulin tolerance test (ITT) to assess glucose homeostasis and insulin sensitivity.

-

At the termination of the study, collect blood samples for the analysis of plasma insulin, triglycerides, cholesterol, and non-esterified fatty acids.

-

Collect tissues (e.g., liver, adipose tissue, muscle) for gene expression analysis of PPAR target genes.

-

Analyze the data using appropriate statistical methods to determine the effects of Chiglitazar treatment compared to the control group.

Mandatory Visualizations

The following diagrams illustrate key aspects of Chiglitazar's activity and evaluation.

Caption: Chiglitazar's pan-PPAR activation signaling pathway.

Caption: Experimental workflow for Chiglitazar evaluation.

Caption: Logical relationship of Chiglitazar's pan-agonist profile.

References

- 1. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. To Probe Full and Partial Activation of Human Peroxisome Proliferator-Activated Receptors by Pan-Agonist Chiglitazar Using Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Chiglitazar: A Pan-PPAR Agonist Approach to Combating Insulin Resistance and Dyslipidemia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist that has demonstrated significant potential in the management of type 2 diabetes mellitus (T2DM) by concurrently addressing insulin resistance and dyslipidemia. As a pan-agonist, chiglitazar activates all three PPAR isoforms (α, γ, and δ), leading to a broad spectrum of metabolic benefits. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical efficacy, and key experimental methodologies used to characterize the effects of chiglitazar. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of metabolic therapeutics.

Introduction

Insulin resistance and dyslipidemia are hallmark features of T2DM and major contributors to cardiovascular morbidity and mortality. While existing therapies often target these issues individually, there is a compelling need for agents that can offer a more holistic metabolic correction. Chiglitazar, by activating PPARα, PPARγ, and PPARδ, engages multiple pathways involved in glucose homeostasis, lipid metabolism, and energy expenditure. This multi-faceted approach is designed to improve insulin sensitivity, regulate blood glucose levels, and correct atherogenic dyslipidemia, potentially offering a more comprehensive treatment strategy for T2DM and related metabolic disorders.

Mechanism of Action: A Pan-PPAR Agonist Strategy

Chiglitazar's therapeutic effects are rooted in its ability to function as a pan-agonist of the PPAR nuclear receptor family. PPARs are ligand-activated transcription factors that play critical roles in the regulation of gene expression involved in metabolism. The three PPAR isoforms—α, γ, and δ—have distinct tissue distributions and physiological functions.

-

PPARα Activation: Primarily expressed in the liver, kidney, heart, and skeletal muscle, PPARα is a key regulator of fatty acid catabolism. Activation of PPARα by chiglitazar enhances the expression of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance. This leads to a reduction in circulating triglycerides and an improvement in the overall lipid profile.[1]

-

PPARγ Activation: Abundantly expressed in adipose tissue, PPARγ is a master regulator of adipogenesis and insulin sensitivity. Chiglitazar-mediated activation of PPARγ promotes the differentiation of preadipocytes into mature fat cells, which are more efficient at storing fatty acids, thereby reducing lipotoxicity in other tissues like the liver and muscle. This action, coupled with the upregulation of genes involved in glucose uptake, contributes significantly to improved insulin sensitivity.[1]

-

PPARδ Activation: Ubiquitously expressed, with high levels in skeletal muscle and adipose tissue, PPARδ plays a role in fatty acid oxidation and energy expenditure. Its activation by chiglitazar is thought to contribute to the overall improvement in lipid metabolism and insulin sensitivity.[1]

The balanced activation of all three PPAR isoforms by chiglitazar is believed to provide a synergistic effect on glucose and lipid metabolism, potentially leading to better glycemic control and a more favorable cardiovascular risk profile compared to selective PPAR agonists.[1]

Signaling Pathway of Chiglitazar

Caption: Chiglitazar activates PPAR isoforms, leading to metabolic improvements.

Quantitative Data Summary

The efficacy of chiglitazar in improving insulin sensitivity and lipid profiles has been demonstrated in both preclinical and clinical studies. The following tables summarize the key quantitative findings.

Table 1: In Vitro PPAR Transactivation Activity of Chiglitazar

| PPAR Isotype | Chiglitazar EC₅₀ (μM) |

| PPARα | 1.2 |

| PPARγ | 0.08 |

| PPARδ | 1.7 |

EC₅₀ (Half maximal effective concentration) values indicate the concentration of chiglitazar required to elicit 50% of the maximal response in a transactivation assay.

Table 2: Preclinical Efficacy of Chiglitazar in MSG-Induced Obese Rats

| Parameter | Control (Vehicle) | Chiglitazar (10 mg/kg) | Rosiglitazone (5 mg/kg) |

| Plasma Insulin (mU/L) | 63.4 ± 9.7 | 23.8 ± 1.6 | 38.8 ± 3.2 |

| Insulin Sensitivity Index | 2.0 ± 0.2 | 5.2 ± 0.4 | 3.2 ± 0.3 |

| HOMA-IR | High | Significantly Reduced | Significantly Reduced |

| Plasma Triglycerides (mmol/L) | Elevated | Significantly Reduced | Modestly Reduced |

| Plasma Total Cholesterol (mmol/L) | Elevated | Significantly Reduced | No Significant Change |

| Plasma NEFA (mmol/L) | Elevated | Significantly Reduced | Significantly Reduced |

| Plasma LDL-C (mmol/L) | Elevated | Significantly Reduced | No Significant Change |

*Data are presented as mean ± SEM. *p<0.01 vs. Control. NEFA: Non-esterified fatty acids; LDL-C: Low-density lipoprotein cholesterol.[2]

Table 3: Phase 3 Clinical Trial (CMAP) Efficacy Data (24 Weeks)

| Parameter | Placebo (n=202) | Chiglitazar 32 mg (n=167) | Chiglitazar 48 mg (n=166) |

| HbA1c (%) | |||

| Baseline (Mean) | 8.0 | 8.0 | 8.0 |

| Change from Baseline (LS Mean) | -0.18 | -1.05 | -1.23 |

| Placebo-Adjusted Difference (95% CI) | - | -0.87 (-1.10 to -0.65) | -1.05 (-1.29 to -0.81) |

| Fasting Plasma Glucose (mmol/L) | |||

| Baseline (Mean) | 9.8 | 9.9 | 9.7 |

| Change from Baseline (LS Mean) | -0.4 | -2.1 | -2.5 |

| Triglycerides (mmol/L) | |||

| Baseline (Median) | 1.8 | 1.9 | 1.9 |

| % Change from Baseline (Median) | -1.1 | -18.8 | -25.0 |

*LS Mean: Least Squares Mean; CI: Confidence Interval. **p<0.0001 vs. Placebo.

Table 4: Phase 3 Clinical Trial (CMAS) Efficacy Data vs. Sitagliptin (24 Weeks)

| Parameter | Sitagliptin 100 mg (n=248) | Chiglitazar 32 mg (n=245) | Chiglitazar 48 mg (n=246) |

| HbA1c (%) | |||

| Change from Baseline (LS Mean) | -1.39 | -1.40 | -1.47 |

| Mean Difference vs. Sitagliptin (95% CI) | - | -0.04 (-0.22 to 0.15) | -0.08 (-0.27 to 0.10) |

| Fasting Plasma Glucose (mmol/L) | |||

| Change from Baseline (LS Mean) | -1.5 | -2.4 | -2.7 |

| HOMA-IR | |||

| Change from Baseline (LS Mean) | -1.2 | -2.8 | -3.4 |

HOMA-IR: Homeostatic Model Assessment of Insulin Resistance. The trial demonstrated non-inferiority of both chiglitazar doses to sitagliptin for HbA1c reduction.

Key Experimental Protocols

The characterization of chiglitazar's effects on insulin resistance and dyslipidemia has relied on a variety of established in vitro and in vivo experimental models.

In Vitro PPAR Transactivation Assay

This assay is fundamental for determining the potency and selectivity of a compound as a PPAR agonist.

Objective: To quantify the ability of chiglitazar to activate PPARα, PPARγ, and PPARδ transcriptional activity.

Methodology:

-

Cell Culture and Transfection: A suitable mammalian cell line (e.g., HEK293T or COS-1) is cultured in appropriate media. Cells are transiently co-transfected with two plasmids:

-

An expression vector encoding a chimeric receptor consisting of the ligand-binding domain (LBD) of the human PPAR isoform (α, γ, or δ) fused to the GAL4 DNA-binding domain (DBD).

-

A reporter plasmid containing a luciferase gene under the control of a promoter with GAL4 upstream activating sequences (UAS).

-

-

Compound Treatment: After transfection, cells are treated with varying concentrations of chiglitazar or a reference PPAR agonist for 24-48 hours.

-

Luciferase Assay: Cells are lysed, and the luciferase activity is measured using a luminometer. The light output is proportional to the transcriptional activation of the reporter gene.

-

Data Analysis: The dose-response curve is plotted, and the EC₅₀ value is calculated to determine the potency of the compound.

Euglycemic-Hyperinsulinemic Clamp in Rodent Models

This is the gold standard method for assessing insulin sensitivity in vivo.

Objective: To measure whole-body insulin sensitivity by determining the glucose infusion rate (GIR) required to maintain euglycemia under hyperinsulinemic conditions.

Methodology:

-

Animal Preparation: Rats (e.g., MSG-induced obese rats) are anesthetized, and catheters are inserted into the jugular vein (for infusions) and the carotid artery (for blood sampling).

-

Fasting: Animals are fasted overnight to ensure stable baseline glucose levels.

-

Clamp Procedure:

-

A continuous infusion of insulin is initiated to raise plasma insulin to a high physiological level, which suppresses endogenous glucose production.

-

Blood glucose is monitored every 5-10 minutes.

-

A variable infusion of glucose is administered to clamp the blood glucose at a predetermined euglycemic level (typically 5-6 mmol/L).

-

-

Steady State: The clamp is considered to be at a steady state when the blood glucose concentration is stable for at least 30 minutes with a constant glucose infusion rate.

-

Data Analysis: The GIR during the steady-state period is calculated and serves as a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Experimental Workflow Diagram

References

A Technical Guide to the Pharmacodynamics of Chiglitazar in Metabolic Diseases

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Chiglitazar is a novel, once-daily, oral peroxisome proliferator-activated receptor (PPAR) pan-agonist developed for the treatment of type 2 diabetes mellitus (T2DM) and other metabolic disorders.[1] As a non-thiazolidinedione (TZD) insulin sensitizer, it modulates the activity of all three PPAR isoforms (α, γ, and δ), offering a multi-faceted approach to managing the complex pathophysiology of metabolic diseases.[2][3] By simultaneously improving insulin sensitivity, regulating glucose and lipid metabolism, and promoting fatty acid oxidation, Chiglitazar addresses both hyperglycemia and dyslipidemia.[1][4] This technical guide provides an in-depth overview of the pharmacodynamics of Chiglitazar, detailing its molecular mechanism of action, summarizing key quantitative data from preclinical and clinical studies, outlining experimental methodologies, and visualizing its core signaling pathways.

Molecular Mechanism of Action: Pan-PPAR Agonism

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated nuclear transcription factors that play a critical role in energy homeostasis. They form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. Chiglitazar is designed as a pan-agonist, activating all three PPAR subtypes with a balanced and moderate potency, which is believed to contribute to its efficacy and favorable safety profile compared to selective PPAR agonists.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism rates like the liver, heart, and skeletal muscle, PPARα is a key regulator of lipid metabolism. Chiglitazar's activation of PPARα enhances the expression of genes involved in fatty acid uptake and β-oxidation (e.g., CPT1, ACO), leading to reduced plasma triglycerides and free fatty acids.

-

PPARγ Activation: Abundantly expressed in adipose tissue, PPARγ is the primary target of TZD insulin sensitizers. Its activation by Chiglitazar promotes adipocyte differentiation, enhances fatty acid uptake and storage in adipose tissue, and improves insulin sensitivity in peripheral tissues, resulting in improved glucose uptake and lower blood glucose levels. Notably, Chiglitazar has been shown to inhibit the CDK5-mediated phosphorylation of PPARγ at serine 273, a modification linked to insulin resistance, distinguishing its action from traditional TZDs.

-

PPARδ Activation: Expressed ubiquitously, PPARδ is involved in fatty acid oxidation and energy expenditure. Chiglitazar-mediated activation of PPARδ contributes to improved lipid profiles and enhanced insulin sensitivity, complementing the effects of PPARα and PPARγ activation.

This balanced, multi-targeted approach allows Chiglitazar to address the interconnected issues of insulin resistance, hyperglycemia, and dyslipidemia that characterize T2DM and metabolic syndrome.

References

- 1. Advances in Studies of Chiglitazar Sodium, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Chiglitazar Sodium? [synapse.patsnap.com]

- 3. What is Chiglitazar Sodium used for? [synapse.patsnap.com]

- 4. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Chiglitazar for Non-alcoholic Steatohepatitis (NASH): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, has demonstrated significant therapeutic potential in preclinical models of Non-alcoholic Steatohepatitis (NASH). By activating all three PPAR isoforms (α, γ, and δ), Chiglitazar offers a multi-faceted approach to addressing the complex pathophysiology of NASH, including steatosis, inflammation, and fibrosis. This technical guide provides a comprehensive overview of the preclinical research on Chiglitazar for NASH, detailing its mechanism of action, summarizing key in vitro and in vivo findings, and outlining the experimental protocols utilized in its evaluation. The information presented herein is intended to support further research and development of Chiglitazar as a promising therapeutic agent for NASH.

Introduction to Chiglitazar and its Mechanism of Action in NASH

Chiglitazar is a small molecule, non-thiazolidinedione pan-agonist of PPARs, with activity towards PPARα, PPARγ, and PPARδ.[1] This broad-spectrum agonism allows Chiglitazar to modulate a wide range of biological processes that are dysregulated in NASH. The activation of all three PPAR isoforms provides a synergistic effect on glucose and lipid metabolism, inflammation, and fibrogenesis.[2]

-

PPARα activation primarily occurs in the liver and is crucial for fatty acid oxidation.[2] By stimulating PPARα, Chiglitazar enhances the breakdown of fatty acids, leading to a reduction in hepatic triglyceride accumulation (steatosis).[2]

-

PPARγ activation is most prominent in adipose tissue and plays a key role in regulating glucose homeostasis and insulin sensitivity.[2] Improved insulin sensitivity reduces the influx of fatty acids to the liver. PPARγ activation also has anti-inflammatory effects.

-

PPARδ activation is widespread and contributes to fatty acid oxidation and energy expenditure in skeletal muscle and the liver, further aiding in the reduction of lipid accumulation.

The combined activation of these three receptors suggests that Chiglitazar can concurrently target the primary drivers of NASH progression: steatosis, inflammation, and fibrosis.

dot

Preclinical Efficacy of Chiglitazar

Preclinical studies have demonstrated the potential of Chiglitazar to ameliorate the key pathological features of NASH in both in vitro and in vivo models.

In Vitro Studies

In vitro experiments have provided insights into the cellular mechanisms underlying Chiglitazar's therapeutic effects. Key findings are summarized in the table below.

| Cell Type | Assay | Key Findings | Reference |

| THP-1 (human monocytic cell line) | MCP-1 induced cell migration | Significant reduction in the number of migrated cells. | |

| THP-1 (human monocytic cell line) | Gene expression analysis (qPCR) | Reduced gene expression of pro-inflammatory cytokines TNF-α and MCP-1. | |

| Human skin fibroblasts and liver stellate cells | TGF-β induced cell proliferation | Dramatic reduction in cell proliferation. | |

| Human skin fibroblasts and liver stellate cells | Gene expression analysis (qPCR) | Reduced gene expression of pro-fibrotic markers α-SMA and CTGF. |

Note: Specific quantitative data from these preclinical studies are not publicly available. The table reflects the reported qualitative outcomes.

In Vivo Studies

Chiglitazar has been evaluated in multiple rodent models of NASH, demonstrating its efficacy in improving liver histology.

| Animal Model | Key Pathological Features Addressed | Reference |

| Methionine and Choline Deficient (MCD) diet | Alleviation of liver steatosis and inflammation. | |

| Carbon Tetrachloride (CCl4) induced fibrosis | Amelioration of liver inflammation and fibrosis. | |

| High-Fat Diet (HFD) + CCl4 | Amelioration of liver inflammation and fibrosis. |

Note: Specific quantitative data on the degree of improvement in steatosis, inflammation, and fibrosis scores from these preclinical studies are not publicly available. The table reflects the reported qualitative outcomes.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the preclinical evaluation of Chiglitazar for NASH. These protocols are based on standard practices in the field, as specific details from the Chiglitazar studies are not fully available.

In Vitro Experimental Protocols

3.1.1. Monocyte Migration Assay (THP-1 cells)

-

Objective: To assess the effect of Chiglitazar on the migration of monocytes towards a chemoattractant.

-

Methodology:

-

THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).

-

A transwell insert system (e.g., 8 µm pore size) is used.

-

The lower chamber is filled with medium containing a chemoattractant, such as Monocyte Chemoattractant Protein-1 (MCP-1; typically 10-50 ng/mL).

-

THP-1 cells are pre-treated with varying concentrations of Chiglitazar or vehicle control for a specified period (e.g., 1-2 hours).

-

The pre-treated cells are then seeded into the upper chamber of the transwell insert.

-

The plate is incubated for a period to allow for cell migration (e.g., 2-4 hours) at 37°C.

-

Migrated cells in the lower chamber are collected and quantified using a cell counter or a fluorescence-based assay after staining with a dye like Calcein-AM.

-

3.1.2. Fibroblast/Stellate Cell Proliferation Assay

-

Objective: To determine the effect of Chiglitazar on the proliferation of fibroblasts or hepatic stellate cells induced by a pro-fibrotic stimulus.

-

Methodology:

-

Human skin fibroblasts or hepatic stellate cells (e.g., LX-2) are seeded in 96-well plates.

-

Cells are serum-starved for 24 hours to synchronize their cell cycles.

-

The cells are then treated with Transforming Growth Factor-beta (TGF-β; typically 1-10 ng/mL) in the presence of varying concentrations of Chiglitazar or vehicle control.

-

After an incubation period (e.g., 48-72 hours), cell proliferation is assessed using a standard method such as the MTT assay, BrdU incorporation assay, or by direct cell counting.

-

3.1.3. Gene Expression Analysis (Quantitative PCR)

-

Objective: To measure the effect of Chiglitazar on the expression of genes involved in inflammation and fibrosis.

-

Methodology:

-

Cells (e.g., THP-1, fibroblasts, stellate cells) are treated with the relevant stimulus (e.g., MCP-1, TGF-β) and Chiglitazar or vehicle for a specified time (e.g., 6-24 hours).

-

Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit).

-

The concentration and purity of the RNA are determined using a spectrophotometer.

-

Reverse transcription is performed to synthesize cDNA from the RNA templates.

-

Quantitative PCR (qPCR) is carried out using a qPCR instrument and SYBR Green or TaqMan probes for the target genes (e.g., TNF-α, MCP-1, α-SMA, CTGF) and a housekeeping gene for normalization (e.g., GAPDH, β-actin).

-

The relative gene expression is calculated using the ΔΔCt method.

-

dot

In Vivo Experimental Protocols

3.2.1. Methionine and Choline Deficient (MCD) Diet Model

-

Objective: To induce steatohepatitis in rodents, characterized by steatosis and inflammation.

-

Methodology:

-

Male C57BL/6J mice (8-10 weeks old) are fed an MCD diet for a period of 4-8 weeks to induce NASH.

-

A control group is fed a standard chow diet.

-

During the diet administration, mice are treated daily with Chiglitazar (dosing to be determined based on pharmacokinetic studies) or vehicle via oral gavage.

-

At the end of the study, animals are euthanized, and blood and liver tissues are collected.

-

Serum is analyzed for liver enzymes (ALT, AST).

-

Liver tissue is fixed in formalin for histological analysis (H&E staining for steatosis and inflammation) and snap-frozen for gene and protein expression analysis.

-

3.2.2. Carbon Tetrachloride (CCl4) Induced Fibrosis Model

-

Objective: To induce liver fibrosis in rodents.

-

Methodology:

-

Male C57BL/6J mice are administered CCl4 (typically 0.5-1.0 mL/kg body weight, diluted in corn oil) via intraperitoneal injection twice a week for 4-8 weeks.

-

A control group receives injections of the vehicle (corn oil).

-

Concurrent with CCl4 administration, mice are treated daily with Chiglitazar or vehicle by oral gavage.

-

At the end of the treatment period, liver tissue is collected for histological assessment of fibrosis using Sirius Red or Masson's trichrome staining.

-

Hydroxyproline content in the liver can also be quantified as a measure of collagen deposition.

-

3.2.3. High-Fat Diet (HFD) + CCl4 Model

-

Objective: To create a more clinically relevant model of NASH with both metabolic and fibrotic components.

-

Methodology:

-

Mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 12-16 weeks) to induce obesity, insulin resistance, and steatosis.

-

During the later stages of the HFD feeding (e.g., the last 4-8 weeks), low-dose CCl4 is administered twice weekly to accelerate the progression to fibrosis.

-

Treatment with Chiglitazar or vehicle is initiated either at the start of the HFD or after the establishment of steatosis.

-

Endpoints are similar to the individual models, including serum biochemistry, liver histology for NAFLD Activity Score (NAS), and fibrosis staging.

-

dot

Conclusion and Future Directions

The preclinical data available to date strongly support the continued investigation of Chiglitazar as a therapeutic agent for NASH. Its unique pan-PPAR agonism allows it to address the multiple pathological facets of the disease, including steatosis, inflammation, and fibrosis. While the qualitative preclinical findings are promising, further studies reporting detailed quantitative data are necessary to fully elucidate its efficacy profile. The successful completion of Phase II clinical trials for Chiglitazar in NASH patients further underscores its potential. Future preclinical research could focus on head-to-head comparator studies with other NASH drug candidates and exploration of combination therapies to further enhance its therapeutic benefit.

References

Chiglitazar: A Pan-PPAR Agonist for the Comprehensive Regulation of Glucose and Lipid Metabolism

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist recently approved for the treatment of type 2 diabetes (T2D).[1] By simultaneously activating all three PPAR isoforms (α, γ, and δ), chiglitazar offers a multi-faceted approach to metabolic regulation, addressing not only hyperglycemia but also dyslipidemia, key components of the metabolic syndrome.[1][2] This technical guide provides a comprehensive overview of chiglitazar's mechanism of action, its role in glucose and lipid metabolism supported by quantitative data from pivotal clinical trials, detailed experimental protocols from these studies, and visualizations of its core signaling pathways.

Introduction: The Rationale for Pan-PPAR Agonism

Peroxisome proliferator-activated receptors are nuclear hormone receptors that function as ligand-activated transcription factors, playing a critical role in the regulation of energy homeostasis.[2][3] The three PPAR isoforms, α, γ, and δ, have distinct tissue expression patterns and physiological roles:

-

PPARα: Primarily expressed in the liver, heart, and skeletal muscle, it is a key regulator of fatty acid oxidation and lipid metabolism. Its activation leads to decreased triglyceride levels.

-

PPARγ: Highly expressed in adipose tissue, it is a crucial regulator of adipogenesis, insulin sensitivity, and glucose homeostasis.

-

PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation, energy expenditure, and improving insulin sensitivity in skeletal muscle and adipose tissue.

Selective PPARγ agonists, such as thiazolidinediones (TZDs), are effective insulin sensitizers but can be associated with side effects like weight gain and edema. A pan-agonist approach, like that of chiglitazar, aims to provide a more balanced and comprehensive metabolic correction by harnessing the synergistic effects of activating all three PPAR isoforms, potentially leading to improved efficacy and a better safety profile.

Mechanism of Action: A Multi-pronged Approach to Metabolic Control

Chiglitazar's therapeutic effects stem from its ability to bind to and activate PPARα, PPARγ, and PPARδ. This pan-agonism initiates a cascade of genomic and non-genomic events that collectively improve glucose and lipid metabolism.

Upon activation, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Signaling Pathway

The activation of the three PPAR isoforms by chiglitazar leads to the regulation of a diverse set of genes involved in metabolic processes.

Efficacy in Regulating Glucose Metabolism

Clinical trials have demonstrated chiglitazar's robust efficacy in improving glycemic control in patients with T2D.

Quantitative Data from Phase 3 Clinical Trials

The following tables summarize the key efficacy data from the CMAP (Chiglitazar Monotherapy Against Placebo) and CMAS (Chiglitazar Monotherapy Against Sitagliptin) phase 3 trials.

Table 1: Glycemic Control Efficacy from the CMAP Trial (24 Weeks)

| Parameter | Chiglitazar 32 mg (n=167) | Chiglitazar 48 mg (n=166) | Placebo (n=202) |

| Baseline HbA1c (%) | 8.5 | 8.6 | 8.5 |

| Change in HbA1c (%) | -0.87 (vs placebo, p<0.0001) | -1.05 (vs placebo, p<0.0001) | - |

| Baseline FPG (mmol/L) | 10.1 | 10.3 | 10.0 |

| Change in FPG (mmol/L) | Significant Reduction | Significant Reduction | - |

| Baseline 2h-PPG (mmol/L) | Not Reported | Not Reported | Not Reported |

| Change in 2h-PPG (mmol/L) | Significant Reduction | Significant Reduction | - |

Table 2: Glycemic Control Efficacy from the CMAS Trial (24 Weeks)

| Parameter | Chiglitazar 32 mg (n=245) | Chiglitazar 48 mg (n=246) | Sitagliptin 100 mg (n=248) |

| Baseline HbA1c (%) | 8.6 | 8.6 | 8.6 |

| Change in HbA1c (%) | -1.40 | -1.47 | -1.39 |

| Non-inferiority to Sitagliptin | Yes | Yes | - |

| Baseline FPG (mmol/L) | 10.2 | 10.3 | 10.2 |

| Change in FPG (mmol/L) | Greater reduction than sitagliptin | Greater reduction than sitagliptin | - |

| Baseline 2h-PPG (mmol/L) | Not Reported | Not Reported | Not Reported |

| Change in 2h-PPG (mmol/L) | Greater reduction than sitagliptin | Greater reduction than sitagliptin | - |

Efficacy in Regulating Lipid Metabolism

A key advantage of chiglitazar's pan-PPAR agonism is its beneficial impact on lipid profiles, a common comorbidity in T2D.

Quantitative Data from Clinical and Preclinical Studies

Table 3: Lipid Profile Changes in Clinical Trials

| Parameter | Chiglitazar (32 mg & 48 mg) | Placebo/Comparator |

| Triglycerides | Significant Reduction | - |

| HDL-C | Increase | - |

| LDL-C | Reduction | - |

| Free Fatty Acids | Significant Reduction | - |

Table 4: Effects on Lipid Metabolism in Preclinical Models (MSG Obese Rats)

| Parameter | Chiglitazar | Rosiglitazone (PPARγ agonist) |

| Plasma Triglycerides | Reduced | - |

| Plasma Total Cholesterol | Reduced | - |

| Plasma NEFA | Reduced | - |

| Hepatic Triglycerides | Reduced | - |

| Hepatic Total Cholesterol | Reduced | - |

| Muscular NEFA | Reduced | - |

| Hepatic PPARα mRNA expression | Significantly Increased | No significant change |

Experimental Protocols

The following sections detail the methodologies of the pivotal phase 3 clinical trials.

CMAP Trial: Chiglitazar vs. Placebo

-

Study Design: A multicenter, randomized, double-blind, placebo-controlled, phase 3 superiority trial.

-

Patient Population: Adults with type 2 diabetes inadequately controlled by diet and exercise alone.

-

Inclusion Criteria: HbA1c between 7.5% and 10.5%.

-

Intervention: Patients were randomized to receive chiglitazar 32 mg, chiglitazar 48 mg, or placebo once daily for 24 weeks.

-

Primary Endpoint: Change in HbA1c from baseline to week 24.

-

Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial glucose, insulin sensitivity, and lipid profiles.

-

Statistical Analysis: The primary efficacy analysis was performed on the full analysis set using an analysis of covariance (ANCOVA) model.

CMAS Trial: Chiglitazar vs. Sitagliptin

-

Study Design: A multicenter, randomized, double-blind, active-controlled, phase 3 non-inferiority trial.

-

Patient Population: Adults with type 2 diabetes inadequately controlled by diet and exercise alone.

-

Intervention: Patients were randomized (1:1:1) to receive chiglitazar 32 mg, chiglitazar 48 mg, or sitagliptin 100 mg once daily for 24 weeks.

-

Primary Endpoint: Change in HbA1c from baseline to week 24, with a non-inferiority margin of 0.3%.

-

Secondary Endpoints: Changes in fasting plasma glucose, 2-hour postprandial plasma glucose, and fasting insulin.

-

Statistical Analysis: Non-inferiority was assessed by constructing a two-sided 95% confidence interval for the difference in the least-squares mean change in HbA1c between the chiglitazar and sitagliptin groups.

Safety and Tolerability

Across phase 3 trials, chiglitazar was generally well-tolerated. The overall frequency of adverse events was similar between the chiglitazar groups and the placebo or active comparator groups. Low incidences of mild edema and slight weight gain were reported in the chiglitazar arms, which are known class effects of PPARγ activation.

Conclusion

Chiglitazar, as a pan-PPAR agonist, represents a significant advancement in the management of type 2 diabetes. Its ability to concurrently improve both glycemic control and dyslipidemia through the activation of all three PPAR isoforms provides a comprehensive therapeutic strategy. The robust efficacy and favorable safety profile demonstrated in clinical trials position chiglitazar as a valuable treatment option for patients with type 2 diabetes, particularly those with concomitant metabolic abnormalities. Further research will continue to elucidate the full spectrum of its metabolic benefits and long-term cardiovascular outcomes.

References

Investigating Chiglitazar's Anti-Inflammatory Properties: A Technical Guide

Affiliation: Google Research

Abstract

Chiglitazar is a novel, non-thiazolidinedione (TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist, activating all three PPAR subtypes (α, γ, and δ).[1] Initially developed for the treatment of type 2 diabetes mellitus (T2DM), its mechanism of action suggests a significant potential for modulating inflammatory processes. PPARs are nuclear receptors that play a critical role in the regulation of metabolism and inflammation.[2] Their activation can lead to the transrepression of key pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. This technical guide provides an in-depth overview of the known anti-inflammatory properties of Chiglitazar, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of Chiglitazar beyond its metabolic indications.

Core Mechanism of Action: PPAR-Mediated Inflammation Control

Chiglitazar exerts its anti-inflammatory effects primarily through the activation of PPARs. As a pan-agonist, it simultaneously targets PPARα, PPARγ, and PPARδ, which allows for a broad-spectrum influence on inflammatory gene expression.[3] The central mechanism for this effect is the interference with the NF-κB signaling cascade, a pivotal pathway in the inflammatory response.

Activation of PPARs by Chiglitazar can inhibit NF-κB signaling through several proposed mechanisms:

-

Transrepression of NF-κB: Ligand-bound PPARs can physically interact with components of the NF-κB complex, such as the p65 subunit, preventing them from binding to their target DNA sequences on the promoters of pro-inflammatory genes.

-

Induction of IκBα: PPAR activation can increase the transcription of IkBα, the gene encoding the primary inhibitor of NF-κB.[4] An increased presence of IκBα protein sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory genes.[4]

-

Inhibition of Upstream Kinases: PPAR activation may inhibit the activity of upstream kinases, such as IκB kinase (IKK) and Mitogen-Activated Protein Kinases (MAPKs like ERK1/2), which are responsible for the phosphorylation and subsequent degradation of IκBα.

This multi-faceted inhibition of the NF-κB pathway results in the decreased expression of numerous pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6), chemokines (e.g., MCP-1), and adhesion molecules.

Signaling Pathway Diagram

Caption: Chiglitazar's anti-inflammatory mechanism via PPAR activation and NF-κB inhibition.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding Chiglitazar's activity and its effects on inflammatory and related biomarkers.

Table 1: In Vitro Receptor Activation

| Receptor Subtype | Agonist Activity (EC₅₀) | Cell Line | Reference |

| PPARα | 1.2 µM | CV-1 | |

| PPARγ | 0.08 µM | CV-1 | |

| PPARδ | 1.7 µM | CV-1 |

Table 2: Clinical Trial Data on Inflammatory & Related Biomarkers

| Biomarker | Study Population | Treatment Group | Control Group | Outcome | Reference |

| Interleukin-6 (IL-6) | Type 2 Diabetes | Chiglitazar | Sitagliptin | Chiglitazar led to a significant improvement in IL-6 score values compared to sitagliptin. | |

| Liver Fat Content | MASLD with Hypertriglyceridemia & Insulin Resistance | Chiglitazar 48 mg | Placebo | -28.1% change from baseline (p<0.05 vs placebo). | |

| Liver Fat Content | MASLD with Hypertriglyceridemia & Insulin Resistance | Chiglitazar 64 mg | Placebo | -39.5% change from baseline (p<0.001 vs placebo). | |

| Alanine Aminotransferase (ALT) | MASH | Chiglitazar 64 mg | Placebo | >50% decrease from baseline; >70% of patients returned to normal range. |

Note: Specific quantitative values for the change in IL-6 were not available in the cited abstract.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard and widely accepted protocols for investigating anti-inflammatory properties.

In Vitro: Monocyte Chemotaxis Assay

This protocol assesses the ability of Chiglitazar to inhibit the migration of monocytes towards a chemoattractant, a key process in the inflammatory response.

Objective: To quantify the inhibitory effect of Chiglitazar on monocyte chemoattractant protein-1 (MCP-1)-induced migration of THP-1 monocytes.

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS

-

Recombinant Human MCP-1/CCL2

-

Chiglitazar (various concentrations)

-

Transwell inserts (e.g., 8 µm pore size for 24-well plates)

-

Calcein-AM fluorescent dye

-

Fluorescence plate reader

Procedure:

-

Cell Culture: Maintain THP-1 cells in RPMI-1640 with 10% FBS at 37°C and 5% CO₂.

-

Cell Preparation: On the day of the assay, harvest THP-1 cells and resuspend in serum-free RPMI-1640 at a concentration of 1 x 10⁶ cells/mL.

-

Drug Treatment: Incubate the cell suspension with various concentrations of Chiglitazar (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour at 37°C.

-

Assay Setup:

-

Add 600 µL of serum-free RPMI-1640 containing a predetermined optimal concentration of MCP-1 (e.g., 10 ng/mL) to the lower chamber of the 24-well plate.

-

Add 600 µL of serum-free medium without MCP-1 to negative control wells.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-treated THP-1 cell suspension to the upper chamber of each insert.

-

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a 5% CO₂ incubator to allow for cell migration.

-

Quantification:

-

Carefully remove the inserts. Discard the non-migrated cells from the top of the membrane with a cotton swab.

-

Add a lysis buffer containing Calcein-AM to the lower chamber and incubate to label the migrated cells.

-

Read the fluorescence intensity using a plate reader (Excitation/Emission ~485/520 nm).

-

-

Data Analysis: Calculate the percentage inhibition of migration for each Chiglitazar concentration relative to the vehicle-treated, MCP-1-stimulated control.

Workflow Diagram: Monocyte Chemotaxis Assay

Caption: Workflow for the in vitro monocyte chemotaxis assay.

In Vivo: Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model

This protocol provides a framework for evaluating the in vivo anti-inflammatory efficacy of Chiglitazar in a model of acute systemic inflammation.

Objective: To determine if Chiglitazar can reduce the systemic production of pro-inflammatory cytokines in mice following an LPS challenge.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

Chiglitazar

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Lipopolysaccharide (LPS) from E. coli

-

Saline (0.9% NaCl)

-

ELISA kits for mouse TNF-α and IL-6

Procedure:

-

Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

-

Grouping: Randomly assign mice to the following groups (n=8-10 per group):

-

Group 1: Vehicle + Saline

-

Group 2: Vehicle + LPS

-

Group 3: Chiglitazar (e.g., 10 mg/kg) + LPS

-

Group 4: Chiglitazar (e.g., 30 mg/kg) + LPS

-

-

Drug Administration: Administer Chiglitazar or vehicle via oral gavage daily for a period of 7-14 days.

-

Inflammatory Challenge: On the final day of treatment, 1 hour after the last dose of Chiglitazar/vehicle, administer LPS (e.g., 1 mg/kg) via intraperitoneal (i.p.) injection. Administer saline to the control group (Group 1).

-

Sample Collection: At a peak time point for cytokine release (e.g., 1.5-2 hours post-LPS injection), collect blood via cardiac puncture under terminal anesthesia.

-

Cytokine Measurement:

-

Process blood samples to obtain serum.

-

Measure the concentrations of TNF-α and IL-6 in the serum using specific ELISA kits according to the manufacturer's instructions.

-

-

Data Analysis: Compare the serum cytokine levels between the vehicle + LPS group and the Chiglitazar-treated + LPS groups using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Conclusion

The available evidence strongly supports the anti-inflammatory properties of Chiglitazar, mediated primarily through its pan-PPAR agonist activity and subsequent inhibition of the NF-κB signaling pathway. Clinical data has demonstrated its ability to improve systemic inflammatory markers such as IL-6 and reduce liver inflammation in patients with MASH. The multifaceted nature of PPAR activation allows Chiglitazar to suppress the expression of a range of pro-inflammatory genes. Further research, particularly studies providing dose-response data for the inhibition of specific cytokines in vitro and direct investigation of its effects on the phosphorylation and degradation of NF-κB pathway components, will further elucidate its therapeutic potential in inflammation-driven diseases. The protocols and data presented in this guide offer a foundational resource for scientists and researchers dedicated to exploring these promising avenues.

References

- 1. Advances in Studies of Chiglitazar Sodium, a Novel PPAR Pan-Agonist, for the Treatment of Type 2 Diabetes Mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparing Efficacy of Chiglitazar, Pioglitazone, and Semaglutide in Type 2 Diabetes: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Suppression of p65 phosphorylation coincides with inhibition of IkappaBalpha polyubiquitination and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stimulation of nuclear receptor PPAR-γ limits NF-kB-dependent inflammation in mouse cystic fibrosis biliary epithelium - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Chiglitazar, a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, orchestrates a complex and beneficial modulation of gene expression related to glucose and lipid metabolism. By simultaneously activating all three PPAR isoforms (α, γ, and δ), chiglitazar offers a multi-pronged approach to improving insulin sensitivity and correcting dyslipidemia, setting it apart from isoform-selective agonists. This technical guide provides a deep dive into the molecular mechanisms and experimental validation of chiglitazar's effects on metabolic gene expression, tailored for professionals in biomedical research and drug development.

Core Mechanism of Action: A Pan-PPAR Agonist

Chiglitazar functions as a ligand for PPARα, PPARγ, and PPARδ, which are nuclear receptors that act as transcription factors.[1][2] Upon activation by chiglitazar, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of a wide array of genes involved in metabolic homeostasis.[3]

Chiglitazar exhibits a balanced and moderate activation of all three PPAR subtypes, which is believed to contribute to its comprehensive metabolic benefits while potentially mitigating the adverse effects associated with strong, selective PPARγ agonism.[2][4]

Quantitative Impact on Metabolic Gene Expression

Chiglitazar's activation of PPARs leads to significant changes in the expression of genes crucial for glucose and lipid metabolism. The following tables summarize the quantitative data from various in vitro and in vivo studies.

In Vitro PPAR Transactivation Activity

Chiglitazar demonstrates potent activation of all three PPAR isoforms, with a particularly high affinity for PPARγ.

| PPAR Isoform | Cell Line | EC50 (μM) | Reference Compound | EC50 (μM) |

| PPARα | CV-1 | 1.2 | WY14643 | >10 |

| PPARγ | CV-1 | 0.08 | Rosiglitazone | 0.04 |

| PPARδ | CV-1 | 1.7 | 2-bromohexadecanoic acid | >10 |

Table 1: In vitro transactivation activity of chiglitazar on PPAR isoforms. EC50 values represent the concentration required for half-maximal activation in a reporter gene assay.

Regulation of Key Metabolic Genes

Chiglitazar preferentially upregulates a distinct set of genes involved in lipid metabolism and insulin sensitization compared to selective PPARγ agonists like rosiglitazone and pioglitazone.

| Gene | Function | Cell Line/Tissue | Fold Induction (Chiglitazar) | Fold Induction (Rosiglitazone) | Fold Induction (Pioglitazone) |

| ANGPTL4 | Angiopoietin-like 4; involved in lipid metabolism | HPA-v cells | ~18 | ~6 | ~4 |

| PDK4 | Pyruvate Dehydrogenase Kinase 4; regulates glucose utilization | HPA-v cells | ~12 | ~4 | ~3 |

| ANGPTL4 | Angiopoietin-like 4 | L-02 cells (PPARγ transfected) | ~25 | ~8 | ~5 |

| PDK4 | Pyruvate Dehydrogenase Kinase 4 | L-02 cells (PPARγ transfected) | ~15 | ~5 | ~4 |

| CPT1 | Carnitine Palmitoyltransferase 1; fatty acid oxidation | Liver (MSG obese rats) | Significant Increase | No Significant Increase | - |

| ACO | Acyl-CoA Oxidase; peroxisomal fatty acid oxidation | Liver (MSG obese rats) | Significant Increase | No Significant Increase | - |

Table 2: Quantitative gene expression changes induced by chiglitazar and other PPAR agonists. Data is derived from real-time quantitative PCR (qPCR) experiments.

Key Signaling Pathways and Experimental Workflows

PPAR Signaling Pathway

Chiglitazar's primary mechanism involves the direct activation of the PPAR signaling cascade.

Inhibition of CDK5-Mediated PPARγ Phosphorylation

A unique aspect of chiglitazar's mechanism is its ability to inhibit the phosphorylation of PPARγ at serine 273 (S273) by cyclin-dependent kinase 5 (CDK5). This phosphorylation is linked to insulin resistance, and its inhibition by chiglitazar contributes to its insulin-sensitizing effects, independent of classical agonism.

Experimental Workflow for Gene Expression Analysis

The following diagram outlines a typical workflow for assessing the impact of chiglitazar on gene expression in a cell-based assay.

References

- 1. Screening for PPAR Non-Agonist Ligands Followed by Characterization of a Hit, AM-879, with Additional No-Adipogenic and cdk5-Mediated Phosphorylation Inhibition Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Novel Peroxisome Proliferator-Activated Receptor α (PPARα) Target Genes in Mouse Liver Using cDNA Microarray Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Guidelines for the Comprehensive Analysis of ChIP-seq Data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Single nucleus RNA-sequencing integrated into risk variant colocalization discovers 17 cell-type-specific abdominal obesity genes for metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]

Chiglitazar's Cellular Mechanisms: An In-depth Technical Guide to Targets Beyond PPARs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel peroxisome proliferator-activated receptor (PPAR) pan-agonist, modulating PPARα, PPARγ, and PPARδ to improve insulin sensitivity and regulate lipid metabolism.[1][2] While its primary mechanism of action is through the activation of PPARs, emerging evidence suggests that the therapeutic effects of Chiglitazar may extend beyond this classical pathway, involving other cellular targets and signaling cascades. This technical guide provides a comprehensive overview of the known and hypothesized cellular targets of Chiglitazar beyond direct PPAR agonism, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways.

I. Quantitative Overview of Chiglitazar's Receptor Activation

Chiglitazar functions as a moderate transcriptional activator of all three PPAR subtypes. The following table summarizes its in vitro activation potency.

| Receptor | EC50 (μM) | Reference Compound |

| PPARα | 1.2 | WY14643 |

| PPARγ | 0.08 | Rosiglitazone |

| PPARδ | 1.7 | 2-bromohexadecanoic acid |

| Data from in vitro transactivation assays.[1][2] |

II. Proteomic and Metabolomic Footprints of Chiglitazar

Recent studies have begun to elucidate the broader impact of Chiglitazar on the cellular proteome and metabolome, offering clues to its downstream effects that may not be solely dependent on direct PPAR binding.

A. Plasma Proteome Modifications

A longitudinal study on type 2 diabetes (T2D) patients treated with Chiglitazar identified significant changes in the plasma proteome. These alterations point towards systemic effects on insulin sensitivity, lipid metabolism, and inflammation.[3]

| Protein | Regulation | Implicated Function |

| Up-regulated | ||

| SHBG | ↑ | Insulin sensitivity |

| TF | ↑ | Iron metabolism |

| APOA2 | ↑ | Lipid metabolism |

| APOD | ↑ | Lipid transport |

| GSN | ↑ | Glucose homeostasis, β-cell function |

| MBL2 | ↑ | Inflammation |

| CFD | ↑ | Glucose homeostasis, β-cell function |

| PGLYRP2 | ↑ | Inflammation |

| A2M | ↑ | Inflammation |

| APOA1 | ↑ | Lipid metabolism |

| Down-regulated | ||

| PRG4 | ↓ | Glucose homeostasis, β-cell function |

| FETUB | ↓ | Insulin resistance |

| C2 | ↓ | Inflammation |

| Summary of significantly altered plasma proteins in T2D patients following Chiglitazar treatment. |

B. Metabolomic and Lipidomic Reprogramming in Acute Lung Injury

In a preclinical model of sepsis-induced acute lung injury (SALI), Chiglitazar demonstrated a protective effect by rebalancing metabolism. This study highlighted the restoration of NAD+ and the modulation of lipid metabolism as key outcomes.

| Metabolic Change | Effect | Associated Pathway |

| NAD+ levels | Restored | Kynurenine-Nicotinamide pathway |

| Triglyceride (TG) synthesis | Enhanced | SIRT1/PGC-1α/PPARα/GPAT3 axis |

| Fatty Acid (FA) accumulation | Suppressed | SIRT1/PGC-1α/PPARα/GPAT3 axis |

| Metabolic shifts induced by Chiglitazar in a rat model of SALI. |

III. Emerging Non-PPAR Signaling Pathways

While direct binding of Chiglitazar to targets other than PPARs has not yet been demonstrated through methods like affinity purification-mass spectrometry, functional studies suggest the involvement of other key regulatory proteins and pathways.

A. Indirect Modulation of Circadian Rhythm via REV-ERB Nuclear Receptors

A study investigating the effect of Chiglitazar on the dawn phenomenon—early morning hyperglycemia—found that its glucose-lowering effects were independent of changes in the lipid profile. This has led to the hypothesis that Chiglitazar may regulate circadian rhythm through the modulation of REV-ERB nuclear receptors.

The proposed mechanism involves the activation of PPARα by Chiglitazar, which in turn promotes the transcription of Nr1d1 (the gene encoding REV-ERBα). Increased REV-ERBα expression can then suppress the transcription of core clock genes like CLOCK and BMAL1, thereby influencing hepatic glucose metabolism.

B. Interaction with the SIRT1/PGC-1α Axis

In the context of SALI, the therapeutic effects of Chiglitazar have been linked to the upregulation of the SIRT1/PGC-1α/PPARα/GPAT3 axis. Sirtuin 1 (SIRT1) is a key metabolic sensor, and its activation can lead to the deacetylation and subsequent activation of PGC-1α, a master regulator of mitochondrial biogenesis and fatty acid oxidation. This pathway appears to be crucial for the metabolic reprogramming induced by Chiglitazar in the lung tissue.

C. Inhibition of CDK5-Mediated PPARγ Phosphorylation

Chiglitazar has been shown to preferentially regulate the expression of Angiopoietin-like 4 (ANGPTL4) and Pyruvate Dehydrogenase Kinase 4 (PDK4) by inhibiting the Cyclin-Dependent Kinase 5 (CDK5)-mediated phosphorylation of PPARγ at serine 273. While this mechanism is directly tied to PPARγ, the interaction with CDK5 represents a distinct mode of action compared to simple transcriptional activation. This inhibition of phosphorylation alters cofactor recruitment and promoter binding of PPARγ, leading to a unique gene expression profile compared to other PPARγ agonists like thiazolidinediones.

IV. Detailed Experimental Protocols

A critical component of understanding Chiglitazar's cellular targets is the methodology used to identify them. Below are detailed protocols for the key experiments cited.

A. Plasma Proteome Profiling using Data-Independent Acquisition Mass Spectrometry (DIA-MS)

This protocol outlines the steps for analyzing changes in the plasma proteome following Chiglitazar treatment.

-

Sample Preparation:

-

Collect plasma from anticoagulated blood of study participants.

-

Dilute 10 µL of plasma with 8 M Urea.

-

Perform disulfide reduction and alkylation of proteins.

-

Digest proteins sequentially with trypsin overnight at 37°C.

-

Purify and desalt the resulting peptides.

-

Dry the desalted peptides under vacuum and resuspend in MS buffer.

-

-

DIA-MS Analysis:

-

Convert the Thermo .raw files to .mzML format.

-

Perform database searching using the DIA-MS2pep framework for peptide identification.

-

Create a BLIB library of the DIA data based on the identified peptides.

-

Quantify peptides using Skyline software.

-

Use the iq R package for protein quantification from the peptide data.

-

-

Data Analysis:

-

Perform within-subjects ANOVA with Benjamini and Hochberg (BH) correction for all quantified proteins to identify significant changes post-treatment compared to baseline.

-

B. Metabolomic and Lipidomic Analysis in Sepsis-Induced Acute Lung Injury

This protocol describes the methodology for assessing metabolic shifts in lung tissue.

-

Animal Model:

-

Induce sepsis in rats via cecal ligation and puncture (CLP).

-

Administer Chiglitazar or vehicle control to respective groups.

-

-

Sample Collection and Preparation:

-

Harvest lung tissue at a predetermined time point.

-

Prepare tissue homogenates for metabolomic and lipidomic analysis.

-

-

Mass Spectrometry Analysis:

-

Perform metabolomic analysis using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

-

Perform lipidomic analysis using LC-MS.

-

-

Data Analysis:

-

Conduct Principal Component Analysis (PCA) to identify distinct metabolic clustering between experimental groups.

-

Perform pathway enrichment analysis to identify metabolic pathways significantly altered by Chiglitazar treatment.

-

Quantify specific metabolites of interest (e.g., NAD+, triglycerides, fatty acids).

-

-

Mechanism Validation:

-

Analyze mRNA and protein levels of target genes in the identified pathways (e.g., SIRT1, PGC-1α, PPARα, GPAT3) using qPCR and Western blotting.

-

Utilize inhibitors (e.g., EX-527 for SIRT1) in both in vitro (e.g., LPS-stimulated BEAS-2B cells) and in vivo models to confirm the role of the identified pathway in Chiglitazar's protective effects.

-

V. Conclusion and Future Directions

Chiglitazar's primary therapeutic effects are mediated through its pan-agonist activity on PPARs. However, the full scope of its cellular interactions is likely more complex. Current evidence points towards significant downstream effects on the proteome and metabolome, and suggests the involvement of other key signaling nodes such as REV-ERB and SIRT1, as well as a distinct interaction with the CDK5-PPARγ axis.

Future research employing unbiased, large-scale target deconvolution techniques, such as affinity selection-mass spectrometry and chemical proteomics, will be crucial to definitively identify any direct, non-PPAR binding partners of Chiglitazar. Such studies would provide a more complete understanding of its mechanism of action and could unveil novel therapeutic avenues for this and other metabolic drugs. For drug development professionals, a deeper understanding of these off-target or downstream effects is essential for predicting both efficacy and potential side effects, paving the way for more personalized and effective treatments for metabolic diseases.

References

- 1. In Vitro and In Vivo Characterizations of Chiglitazar, a Newly Identified PPAR Pan-Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Plasma proteome profiling reveals the therapeutic effects of the PPAR pan-agonist chiglitazar on insulin sensitivity, lipid metabolism, and inflammation in type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiglitazar: A Technical Overview of Early-Stage Clinical Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiglitazar is a novel, non-thiazolidinedione (non-TZD) peroxisome proliferator-activated receptor (PPAR) pan-agonist.[1][2] It is designed to modulate glucose and lipid metabolism by activating all three PPAR subtypes: alpha (α), gamma (γ), and delta (δ).[1] This comprehensive mechanism of action suggests its potential as a therapeutic agent for type 2 diabetes (T2DM) and other metabolic disorders, such as non-alcoholic steatohepatitis (NASH). This document provides a technical summary of the available early-stage clinical trial data for Chiglitazar, focusing on its pharmacokinetics, safety, and preliminary efficacy.

Mechanism of Action: PPAR Pan-Agonism

Chiglitazar's therapeutic potential stems from its ability to simultaneously activate PPARα, PPARγ, and PPARδ, which play crucial roles in regulating energy homeostasis.

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to increased fatty acid oxidation and a reduction in circulating triglycerides.

-

PPARγ: Highly expressed in adipose tissue, it is a key regulator of adipogenesis, lipid storage, and insulin sensitivity.

-

PPARδ: Ubiquitously expressed, its activation is associated with enhanced fatty acid oxidation and improved lipid profiles.

By activating all three subtypes, Chiglitazar aims to provide a more balanced and comprehensive approach to treating metabolic diseases compared to selective PPAR agonists.

Early-Stage Clinical Trial Data

Phase I: Pharmacokinetics and Safety in Healthy Volunteers

A Phase I, single-center, open-label, randomized, two-stage study was conducted in healthy Chinese volunteers to evaluate the pharmacokinetics, safety, and tolerability of Chiglitazar. The study assessed single ascending doses and multiple doses.[3][4]

Experimental Protocol:

-

Study Design: Single-center, open-label, randomized, two-stage.

-

Participants: Healthy Chinese volunteers.

-

Dosage:

-

Single doses: 8 mg, 16 mg, 24 mg, 32 mg, 48 mg, and 72 mg.

-

Multiple doses: 16 mg once daily for 9 days.

-

-

Pharmacokinetic Analysis: Plasma concentrations of Chiglitazar were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using non-compartmental analysis.

-

Safety Assessments: Included monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Data:

| Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) | t1/2 (h) |

| Single Dose | |||

| 8 mg | 165 | 1356 | 9.0 - 11.9 |

| 16 mg | 330 | 2891 | 9.0 - 11.9 |

| 24 mg | 545 | 4732 | 9.0 - 11.9 |

| 32 mg | 660 | 5782 | 9.0 - 11.9 |

| 48 mg | 989 | 8645 | 9.0 - 11.9 |

| 72 mg | 1599 | 12584 | 9.0 - 11.9 |

| Multiple Dose | |||

| 16 mg (Day 1) | 330 | 2891 | - |

| 16 mg (Day 9) | - | - | No accumulation |

Data presented as mean values. Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t1/2: Terminal half-life.

Safety and Tolerability:

Chiglitazar was found to be safe and well-tolerated in healthy subjects at the doses evaluated. No serious or severe adverse events were reported. A high-fat/calorie meal increased the absorption of Chiglitazar, but this was not considered clinically significant.

Phase II: Efficacy and Safety in Patients with Non-Alcoholic Steatohepatitis (NASH)

The CGZ203 study was a Phase II, randomized, double-blind, placebo-controlled, multicenter trial designed to assess the efficacy and safety of Chiglitazar in patients with NASH.

Experimental Protocol:

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter.

-

Participants: Clinically diagnosed NASH patients.

-

Intervention:

-

Chiglitazar 48 mg once daily

-

Chiglitazar 64 mg once daily

-

Placebo once daily

-

-

Treatment Duration: 18 weeks.

-

Primary Efficacy Endpoint: Percentage change from baseline in liver fat content (LFC) as measured by magnetic resonance imaging-proton density fat fraction (MRI-PDFF).

-

Secondary Efficacy Endpoints: Included the proportion of patients with a ≥30% decrease in LFC and changes in non-invasive markers of liver injury.

Efficacy Data:

| Endpoint | Placebo | Chiglitazar 48 mg | Chiglitazar 64 mg |

| Primary Endpoint | |||

| Mean % Change in LFC (MRI-PDFF) | - | Significant Reduction | Significant Reduction |

| Secondary Endpoints | |||

| Proportion of patients with ≥30% LFC reduction | - | Significant Improvement | Significant Improvement |

| Non-invasive markers of liver injury | - | Improved | Improved |

Detailed quantitative data for all endpoints are pending full publication.

Safety and Tolerability:

The overall safety profile of Chiglitazar in the CGZ203 study was reported to be good.

Early-Stage Data in Type 2 Diabetes (T2DM)

While comprehensive data from dedicated early-stage T2DM trials are not as readily available in the public domain as for NASH, pooled analyses of later-stage trials provide insights into the efficacy of Chiglitazar on glycemic and lipid parameters.

A pooled analysis of two Phase III trials (CMAP and CMAS) in patients with T2DM demonstrated that Chiglitazar (32 mg and 48 mg) significantly improved glycemic control compared to placebo.

Key Findings from Pooled Phase III Data in T2DM:

| Parameter | Chiglitazar 32 mg | Chiglitazar 48 mg | Placebo |

| Change in HbA1c from Baseline | Significant Reduction | Significant Reduction | - |

| Change in Fasting Plasma Glucose | Significant Reduction | Significant Reduction | - |

| Change in 2-h Postprandial Glucose | Significant Reduction | Significant Reduction | - |

| Triglyceride Levels | Reduced | Reduced | - |

| HDL-C Levels | Increased | Increased | - |